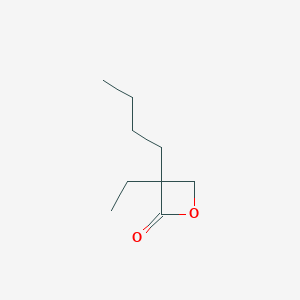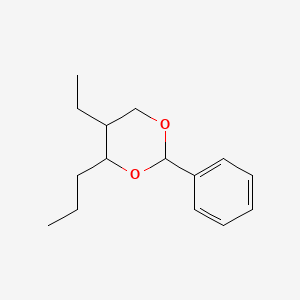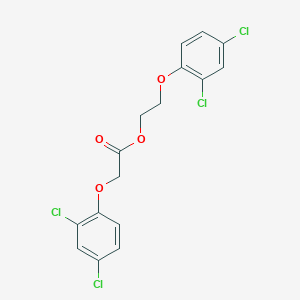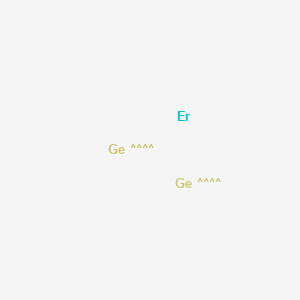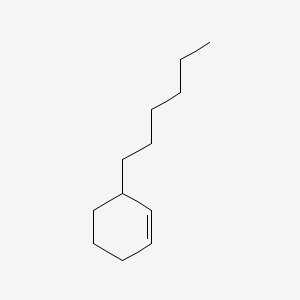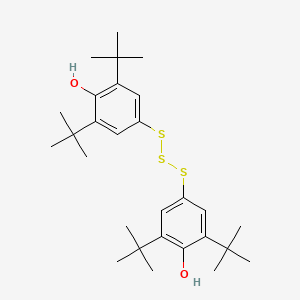
Phenol, 4,4'-trithiobis[2,6-bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4,4’-trithiobis[2,6-bis(1,1-dimethylethyl)- is a complex organic compound with the molecular formula C28H42O2S3 and a molecular weight of 506.82688 . This compound is known for its unique structure, which includes three sulfur atoms and bulky tert-butyl groups. It is often used in various industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-trithiobis[2,6-bis(1,1-dimethylethyl)- typically involves the reaction of 2,6-di-tert-butylphenol with sulfur-containing reagents. One common method is the reaction of 2,6-di-tert-butylphenol with sulfur dichloride (SCl2) under controlled conditions to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of Phenol, 4,4’-trithiobis[2,6-bis(1,1-dimethylethyl)- is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4,4’-trithiobis[2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, esters, and ethers, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phenol, 4,4’-trithiobis[2,6-bis(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymers and as an antioxidant in various chemical formulations.
Biology: The compound has been studied for its potential antibacterial and antifungal properties
Industry: It is used in the production of high-performance materials, such as specialty plastics and coatings.
Wirkmechanismus
The mechanism of action of Phenol, 4,4’-trithiobis[2,6-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets. The compound’s phenolic hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The sulfur atoms can also participate in redox reactions, altering the oxidative state of cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-: Known for its antioxidant properties.
Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-: Used as a stabilizer in various applications.
Phenol, 2,4-bis(1,1-dimethylethyl)-: Exhibits antibacterial and antifungal activities.
Uniqueness
Phenol, 4,4’-trithiobis[2,6-bis(1,1-dimethylethyl)- is unique due to the presence of three sulfur atoms, which impart distinct redox properties and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high stability and specific chemical interactions .
Eigenschaften
CAS-Nummer |
6386-61-4 |
|---|---|
Molekularformel |
C28H42O2S3 |
Molekulargewicht |
506.8 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)trisulfanyl]phenol |
InChI |
InChI=1S/C28H42O2S3/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)31-33-32-18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3 |
InChI-Schlüssel |
GOGVBRWRMAJECZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SSSC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


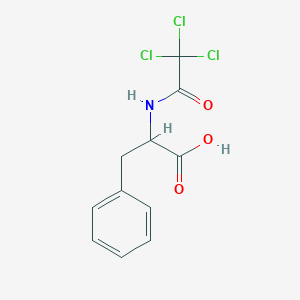

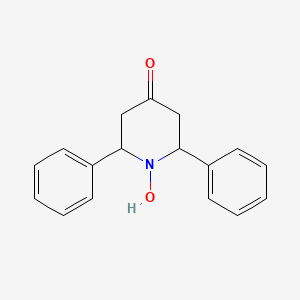
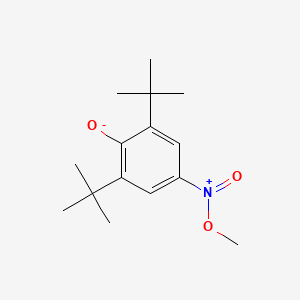
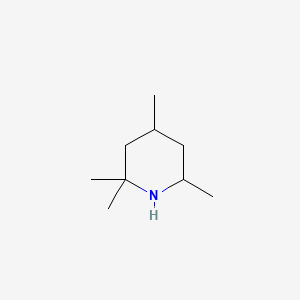

![2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol](/img/structure/B14722213.png)
